molecular formula C10H14BrN3O B13706954 3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine

3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine

Katalognummer: B13706954
Molekulargewicht: 272.14 g/mol
InChI-Schlüssel: CIYNJFKDDIIIJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine typically involves the following steps:

Analyse Chemischer Reaktionen

3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents used in these reactions include bases, acids, and oxidizing or reducing agents.

Wissenschaftliche Forschungsanwendungen

3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound may have applications in the development of new materials and industrial processes.

Wirkmechanismus

The mechanism of action of 3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C10H14BrN3O

Molekulargewicht

272.14 g/mol

IUPAC-Name

3-bromo-6-(1-methylpiperidin-4-yl)oxypyridazine

InChI

InChI=1S/C10H14BrN3O/c1-14-6-4-8(5-7-14)15-10-3-2-9(11)12-13-10/h2-3,8H,4-7H2,1H3

InChI-Schlüssel

CIYNJFKDDIIIJL-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(CC1)OC2=NN=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.